TAAR1 Agonist Potency: (S)-Enantiomer vs. a Potent Literature Agonist
The (S)-enantiomer exhibits agonist activity at the mouse Trace Amine-Associated Receptor 1 (TAAR1). Its potency (EC50 = 780 nM) is distinct from a known, more potent TAAR1 agonist from a patent (EC50 = 23 nM), demonstrating its utility as a specific, moderately potent chemical probe rather than a high-affinity drug candidate [1]. The lack of data for the (R)-enantiomer in this assay highlights the known stereoselectivity of TAAR1 for phenethylamine derivatives [2].
| Evidence Dimension | TAAR1 Agonist Potency (Mouse) |
|---|---|
| Target Compound Data | EC50 = 780 nM |
| Comparator Or Baseline | TAAR1 Agonist from US8586617, 28 (Compound 28) |
| Quantified Difference | Comparator is ~34-fold more potent (23 nM vs 780 nM) |
| Conditions | Agonist activity at mouse TAAR1 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay |
Why This Matters
This quantitative, cross-study comparison clarifies the compound's role as a specific, moderately potent TAAR1 probe, which is a distinct use-case from high-potency agonists in drug development.
- [1] BindingDB. (n.d.). BDBM50227825 (CHEMBL4060464) - Agonist activity at mouse TAAR1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227825 View Source
- [2] BindingDB. (n.d.). BDBM106586 (CHEMBL2206375::US8586617, 28) - Agonist activity at mouse TAAR1. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=106586 View Source
